Stephaoxocanidine

Description

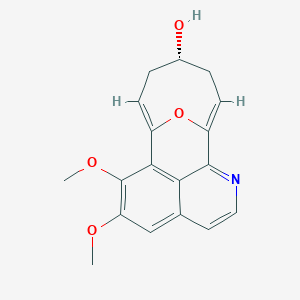

Structure

3D Structure

Properties

Molecular Formula |

C18H17NO4 |

|---|---|

Molecular Weight |

311.3 g/mol |

IUPAC Name |

(2Z,5S,7Z)-15,16-dimethoxy-18-oxa-10-azatetracyclo[7.7.1.12,8.013,17]octadeca-1(17),2,7,9,11,13,15-heptaen-5-ol |

InChI |

InChI=1S/C18H17NO4/c1-21-14-9-10-7-8-19-17-13-6-4-11(20)3-5-12(23-13)16(15(10)17)18(14)22-2/h5-9,11,20H,3-4H2,1-2H3/b12-5-,13-6-/t11-/m0/s1 |

InChI Key |

MSJZKLOQNQBVFQ-UVRUXWQHSA-N |

Isomeric SMILES |

COC1=C(C\2=C3C(=C1)C=CN=C3/C/4=C/C[C@H](C/C=C2\O4)O)OC |

Canonical SMILES |

COC1=C(C2=C3C(=C1)C=CN=C3C4=CCC(CC=C2O4)O)OC |

Synonyms |

stephaoxocanidine |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Stephaoxocanidine and Its Analogues

Early Approaches to the Carbon Framework Synthesis

Initial strategies toward the synthesis of the stephaoxocane skeleton focused on the sequential construction of its constituent rings. These early approaches were pivotal in establishing a viable pathway to the core tricyclic structure of these alkaloids.

The Pomeranz–Fritsch reaction, a classic method for the synthesis of isoquinolines, has been adapted to create the heterocyclic ring system within the Stephaoxocanidine framework. In a key strategy, the synthesis of cyclodeca[ij]isoquinoline derivatives, which represent the core carbon skeleton of this compound, was achieved from isovanillin. After first forming a benzocyclodecane intermediate, various modifications of the Pomeranz–Fritsch protocol were employed to successfully install the final heterocyclic ring.

The standard Pomeranz–Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal. However, for complex substrates, modifications are often necessary to achieve good yields. These can include the use of different acid catalysts or the strategic placement of activating groups on the aromatic ring to facilitate the electrophilic cyclization step.

Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool in the synthesis of large carbocyclic and heterocyclic rings, making it an ideal strategy for constructing the ten-membered ring of the stephaoxocane core. In the synthesis of the this compound framework, an RCM approach was instrumental in creating a key benzocyclodecane-type common intermediate. This strategy relies on a ruthenium or molybdenum catalyst to join two terminal alkene functionalities within a single molecule, extruding ethylene (B1197577) gas and forming the cyclic structure. The utility of RCM in this context demonstrates its effectiveness in overcoming the enthalpic and entropic barriers associated with the formation of medium and large rings.

| RCM Strategy for Benzocyclodecane Intermediate | |

| Starting Material | Isovanillin |

| Key Strategy | Ring-Closing Metathesis (RCM) |

| Intermediate Formed | Benzocyclodecane derivative |

| Catalyst Type | Ruthenium or Molybdenum-based |

Advanced Total Synthesis Routes

Building upon early framework syntheses, more advanced routes have targeted the total synthesis of this compound and its analogues through the construction of key polycyclic intermediates.

A critical aspect of the total synthesis of this compound is the efficient construction of the rigid tricyclic ABC-ring system. This core structure serves as a scaffold upon which the final ten-membered ring is built.

Research into simplified analogues of this compound has led to the synthesis of a key tricyclic lactone that incorporates the fundamental ABC-ring system of the natural product. Specifically, the compound 5,6-Dimethoxy-7H-8-oxa-1-aza-phenalen-9-one has been synthesized and identified as a crucial precursor. nih.gov This molecule, an oxazaphenalene derivative, provides a stable and advanced intermediate that mirrors the core structure of this compound, facilitating further synthetic manipulations toward the complete natural product. nih.govebi.ac.uk

In the synthetic pathway toward the tricyclic ABC-ring system of this compound, an acid-catalyzed lactonization step is crucial. The use of camphorsulfonic acid (CSA) has been specifically documented for this transformation. umich.edu An acetate (B1210297) precursor, upon treatment with CSA in methanol, undergoes intramolecular cyclization to yield a stable isochroman-3-one derivative in high yield (94%). umich.edu This lactone embodies part of the ABC-ring system. The choice of CSA, a strong chiral organic acid, is significant as it can provide a mildly acidic environment that promotes the desired cyclization while minimizing side reactions. umich.eduresearchgate.net

| Lactonization Reaction Details | |

| Reactant | Acetate precursor (Compound 9) |

| Reagent | Camphorsulfonic acid (CSA) |

| Solvent | Methanol |

| Product | Isochroman-3-one (Compound 11) |

| Yield | 94% |

Synthesis of Key Tricyclic Intermediates

Titanium(IV) chloride-mediated acetal (B89532) cyclization

A crucial step in the synthesis of related alkaloid structures involves intramolecular cyclization reactions to form key heterocyclic rings. Lewis acids like Titanium(IV) chloride (TiCl₄) are effective catalysts for such transformations. organic-chemistry.org TiCl₄ activates functional groups, such as acetals or amides, rendering them more electrophilic and susceptible to attack by an intramolecular nucleophile. researchgate.netnih.gov This type of mediated cyclization is a powerful tool for constructing complex polycyclic frameworks. organic-chemistry.org

In the context of isoquinoline (B145761) alkaloid synthesis, a TiCl₄-mediated reaction can facilitate the closure of a key ring in the molecule's core structure. acs.org The mechanism generally involves the coordination of the titanium center to an oxygen or nitrogen atom in the substrate, which initiates a cascade that results in the formation of a new carbon-carbon or carbon-heteroatom bond, thereby closing the ring. nih.gov The efficiency and stereochemical outcome of these reactions can be influenced by various factors, including the specific substrate, reaction conditions, and the nature of the Lewis acid used. nih.gov

Table 1: Conditions for Lewis Acid-Mediated Cyclization

| Parameter | Condition |

|---|---|

| Lewis Acid | Titanium(IV) chloride (TiCl₄) |

| Substrate | Protected Cysteine N-amides or similar precursors |

| Objective | Tandem deprotection-cyclodehydration |

| Outcome | Formation of thiazoline (B8809763) and thiazole (B1198619) heterocycles |

| Yields | 53-96% |

This table illustrates typical conditions and outcomes for TiCl₄-mediated cyclizations in the synthesis of heterocyclic compounds. nih.gov

Base-promoted aromatization

Following cyclization, the synthesis often requires an aromatization step to form the stable phenalene (B1197917) core. This can be achieved through a base-promoted elimination or oxidation reaction. The use of a base facilitates the removal of protons, leading to the formation of new double bonds and the extension of the conjugated π-system, which ultimately results in a fully aromatic ring system. researchgate.net This process is critical for achieving the final, stable structure of the target molecule or its core framework. In some synthetic sequences, aromatization can occur spontaneously or be promoted by mild basic conditions, such as the use of sodium acetate, particularly when aromatizing Diels-Alder adducts. researchgate.net

Benzylic bromination

To create analogues of a target molecule or to introduce functional handles for further elaboration, benzylic bromination is a common and effective strategy. This reaction typically employs N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN). researchgate.net The reaction selectively introduces a bromine atom at the benzylic position—a carbon atom directly attached to an aromatic ring. This benzylic bromide is a versatile intermediate that can be converted into a wide range of other functional groups through nucleophilic substitution reactions, allowing for the synthesis of a library of analogues for structure-activity relationship studies. The choice of solvent can significantly impact the efficiency of this reaction, with solvents like 1,2-dichlorobenzene (B45396) sometimes offering superior yields and shorter reaction times compared to classic conditions. researchgate.net

Construction of the 2-oxa-4-azaphenalene core

The 2-oxa-4-azaphenalene structure constitutes the core ABC-ring system of certain simplified analogues of this compound. nih.gov The development of synthetic routes to this specific heterocyclic framework is a key focus in the design of potential bioactive molecules.

Consecutive oxa-Pictet−Spengler cyclization

The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinolines and related alkaloids. nih.gov The oxa-Pictet-Spengler variant is a powerful adaptation where a β-arylethyl alcohol reacts with an aldehyde or ketone to form an isochroman (B46142) ring system. researchgate.netresearchgate.net This transformation represents a versatile method for synthesizing substituted 2-benzopyrans and larger fused ring systems. researchgate.net The construction of the 2-oxa-4-azaphenalene core could hypothetically proceed through a consecutive or tandem application of this cyclization logic, where sequential ring closures build the tricyclic system. Such a strategy would involve the careful design of a precursor molecule containing the necessary alcohol, amine, and carbonyl functionalities poised for sequential intramolecular cyclizations. The reaction is one of the most direct and efficient methods for creating privileged pharmacophores like tetrahydroisoquinolines (THIQs) and tetrahydro-β-carbolines (THBCs). nih.gov

Table 2: Key Features of the Oxa-Pictet-Spengler Cyclization

| Feature | Description |

|---|---|

| Reactants | A β-arylethyl alcohol and a carbonyl compound (aldehyde or ketone) |

| Product | Polysubstituted isochromans and related pyran-type heterocycles |

| Catalysis | Often acid-catalyzed, but can proceed under non-acidic conditions |

| Application | Synthesis of natural products, drugs, and agrochemicals |

This table summarizes the fundamental aspects of the oxa-Pictet-Spengler reaction. researchgate.netresearchgate.net

Jackson cyclizations

Information regarding the specific application of "Jackson cyclizations" for the construction of the 2-oxa-4-azaphenalene core is not available in the reviewed literature. This methodology may represent a specialized or less common approach to this particular heterocyclic system.

Alternative and Convenient Synthesis of Related Intermediates

The development of alternative and more convenient synthetic routes to key intermediates is a continuous effort in organic synthesis. For complex molecules like this compound, this often involves creating novel strategies to access important building blocks more efficiently, in higher yields, or from more readily available starting materials. Research into the synthesis of various tetrahydroisoquinoline alkaloids has produced a wealth of strategies, including transition-metal-catalyzed annulations and one-pot cascade reactions, which offer rapid access to the core structures of these natural products. acs.org

Differential Hydroxyl Group Protection

In the synthesis of complex molecules such as this compound and its analogues, the strategic protection and deprotection of hydroxyl groups are paramount. Differential protection allows for the selective reaction of one hydroxyl group in the presence of others, which is crucial for achieving the desired molecular architecture. While the specific application of differential hydroxyl group protection in the total synthesis of this compound is not extensively detailed in publicly available literature, the principles of this strategy are fundamental to organic synthesis.

Commonly employed protecting groups for hydroxyl functions include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBS), benzyl (B1604629) ethers (Bn), and acetals. The choice of protecting group is dictated by its stability to various reaction conditions and the ease of its selective removal. For instance, a TBS group is stable under a wide range of non-acidic conditions but can be readily cleaved with a fluoride (B91410) source, while a benzyl group is robust but can be removed by hydrogenolysis.

In a hypothetical synthesis of a this compound analogue with multiple hydroxyl groups, a synthetic chemist might employ an orthogonal protection strategy. For example, one hydroxyl group could be protected as a silyl ether, while another is protected as a benzyl ether. This would allow for the selective deprotection and subsequent functionalization of each hydroxyl group independently, enabling the precise construction of the target molecule.

Copper(I)-Assisted Displacement with Grignard Reagents

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and copper(I)-assisted displacement reactions with Grignard reagents are a powerful tool for this purpose. This method is particularly useful for the cross-coupling of organomagnesium compounds with various electrophiles. Although the direct application of this methodology to the synthesis of this compound has not been explicitly described in the available scientific literature, its utility in the synthesis of related isoquinoline alkaloids suggests its potential applicability.

The reaction typically involves the formation of a Gilman cuprate (B13416276) (R₂CuLi) or the use of a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), to facilitate the reaction between a Grignard reagent (R-MgX) and a substrate. The copper(I) catalyst is believed to undergo oxidative addition to the substrate, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to form the new carbon-carbon bond.

In the context of this compound synthesis, one could envision a scenario where a key fragment of the molecule is assembled using a copper(I)-assisted Grignard displacement. For example, an aryl or vinyl halide precursor could be coupled with an appropriate Grignard reagent to introduce a side chain or to form a crucial bond in the carbon skeleton of the molecule. The mild reaction conditions and high functional group tolerance of many copper-catalyzed reactions would be advantageous in a multi-step synthesis of a complex natural product.

Synthesis of Structural Analogues of this compound

Analogue Design and Scaffold Simplification

The synthesis of structural analogues of this compound has been pursued to explore the structure-activity relationships of this novel isoquinoline alkaloid. A key strategy in the design of these analogues has been the simplification of the natural product's scaffold while retaining the core structural features believed to be responsible for its biological activity. nih.gov

Research has focused on the synthesis of simplified tricyclic analogues that possess the oxazaphenalene ABC-ring system of this compound. nih.gov This approach allows for a more facile synthetic route, enabling the production of a variety of analogues for biological evaluation. The design of these simplified scaffolds is guided by computational studies and a rational understanding of the potential interactions of the parent compound with its biological targets. nih.gov

Development of Multi-Step Synthetic Routes

The development of multi-step synthetic routes has been instrumental in accessing the designed analogues of this compound. A notable example is the synthesis of 5,6-Dimethoxy-7H-8-oxa-1-aza-phenalen-9-one, a simplified tricyclic analogue. nih.gov The synthetic pathway for this class of compounds typically involves the construction of a substituted isoquinoline core, followed by the formation of the oxazepine ring.

The general synthetic strategy often commences with commercially available starting materials that are elaborated through a series of reactions, including condensations, cyclizations, and functional group manipulations, to build the desired molecular framework. The efficiency and modularity of these synthetic routes are critical for generating a library of analogues with diverse substitution patterns for biological screening. nih.gov

Synthesis of Desoxythis compound Analogues

A potential approach would involve the reduction of a carbonyl group present in a key intermediate or in the final analogue. For instance, if the synthesis proceeds through an intermediate containing a ketone or an amide carbonyl, standard reducing agents such as sodium borohydride, lithium aluminum hydride, or other more specialized reagents could be employed to remove the carbonyl oxygen. The choice of reducing agent would depend on the presence of other functional groups in the molecule that might also be susceptible to reduction. This deoxygenation step would lead to the corresponding desoxy analogue, which could then be evaluated for its biological properties to further probe the structure-activity relationship of the this compound class of compounds.

Chemo-Enzymatic Approaches in this compound Synthesis

Currently, there are no specific reports in the scientific literature describing the application of chemo-enzymatic approaches to the synthesis of this compound or its direct analogues. However, the field of chemo-enzymatic synthesis is rapidly expanding and offers promising strategies for the construction of complex natural products, including isoquinoline alkaloids.

Enzymes, with their high selectivity (chemo-, regio-, and stereoselectivity), can be powerful tools in a synthetic chemist's arsenal. For a molecule like this compound, enzymes could potentially be used for key transformations such as asymmetric reductions, hydroxylations, or the formation of specific stereocenters. A hypothetical chemo-enzymatic route might involve the use of a genetically engineered enzyme to catalyze a challenging step in the synthesis, followed by conventional chemical transformations to complete the construction of the molecule. This combination of enzymatic and chemical steps can lead to more efficient and environmentally benign synthetic routes. While not yet applied to this compound, the continued development of new biocatalysts may open up this avenue of synthesis in the future.

Challenges and Future Directions in this compound Synthesis

The synthesis of this compound and its analogues presents a significant challenge to synthetic chemists due to the molecule's complex, polycyclic architecture. The core of this challenge lies in the construction of its unique oxazaphenalene ABC-ring system, a defining feature of this class of isoquinoline alkaloids. nih.gov Overcoming the hurdles associated with the efficient and stereocontrolled assembly of this intricate framework is a primary focus of ongoing research.

To address these difficulties, researchers are exploring innovative synthetic strategies. These include the development of novel catalytic systems, the design of more convergent and concise synthetic pathways, and the application of modern synthetic methodologies. The goal is to create more efficient and versatile approaches for the synthesis of this compound and to enable the production of a wider range of analogues for biological evaluation.

Below is a summary of the primary challenges encountered in the synthesis of this compound and the promising future directions aimed at overcoming them.

| Challenges in this compound Synthesis | Future Directions and Potential Solutions |

| Construction of the Complex Polycyclic System: The assembly of the core oxazaphenalene ring structure is a significant hurdle. | Development of Novel Synthetic Routes: Exploring new and more efficient strategies, such as function-oriented synthesis, to construct the molecular framework. nih.gov |

| Stereochemical Control: Achieving the correct three-dimensional arrangement of atoms is crucial for biological activity. | Advanced Stereoselective Methods: Employing modern techniques like enantioselective and diastereoselective hydrogenation to control stereochemistry. acs.orgnih.gov |

| Low Overall Yields: Multi-step syntheses often result in the significant loss of material, making the process inefficient. | Concise and Convergent Synthesis: Designing shorter, more direct synthetic pathways to improve overall efficiency and yield. nih.gov |

| Late-Stage Functionalization: Introducing or modifying functional groups on the complex core structure can be difficult. | Modern Catalytic Methods: Utilizing advanced catalytic processes, including C-H activation and transition-metal catalysis, for precise modifications. ijpsjournal.com |

| Scalability of Synthesis: Producing sufficient quantities of the compound for extensive biological studies can be problematic. | Biocatalysis and Biosynthetic Approaches: Investigating enzymatic and biosynthetic pathways as sustainable and scalable alternatives to traditional chemical synthesis. ijpsjournal.comnih.gov |

The future of this compound synthesis will likely rely on a multidisciplinary approach, combining cutting-edge synthetic organic chemistry with insights from biosynthesis and computational modeling. The development of more robust and efficient synthetic strategies will not only facilitate a deeper understanding of the chemical biology of this compound but also pave the way for the discovery of novel therapeutic agents based on its unique molecular architecture.

Bioactivity and Mechanistic Studies of Stephaoxocanidine and Its Analogues Excluding Clinical Data

Enzyme Inhibition Studies

Stephaoxocane alkaloids and their synthetic analogues have been investigated for their ability to inhibit various enzymes. idecefyn.com.arscribd.comresearchgate.netnih.gov

Acetylcholinesterase (AChE) Inhibitory Activity

Acetylcholinesterase (AChE) is a key enzyme involved in the hydrolysis of acetylcholine (B1216132), a neurotransmitter. researchgate.netnih.gov Inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft. researchgate.netnih.govresearchgate.net Stephaoxocanidine and its analogues have demonstrated inhibitory activity against AChE. idecefyn.com.arscribd.comresearchgate.netnih.gov

Comparative activity with known inhibitors (e.g., galantamine, tacrine (B349632), donepezil)

Simplified tricyclic analogues of this compound, particularly those embodying the oxazaphenalene ABC-ring system, have shown AChE inhibitory activity. researchgate.netnih.govresearchgate.netresearchgate.net One such analogue, 5,6-dimethoxy-7H-8-oxa-1-aza-phenalen-9-one, demonstrated activity comparable to that of a Narcissus extract enriched in galantamine. researchgate.netnih.govresearchgate.net Galantamine, tacrine, and donepezil (B133215) are known reversible inhibitors of acetylcholinesterase. researchgate.netmdpi.comd-nb.info Studies comparing the potency of various AChE inhibitors, including these known drugs, have shown varying degrees of inhibition. For instance, donepezil has been reported as a more potent inhibitor of human AChE than tacrine and galantamine in some studies. mdpi.com Tacrine and rivastigmine (B141) have shown similar inhibitory activity in some models, while galantamine has demonstrated more intense inhibitory effects. mdpi.com

While direct comparative IC50 data for this compound itself against these specific inhibitors were not extensively detailed in the provided search results, the finding that an analogue exhibits activity comparable to galantamine-enriched extracts suggests a potential level of potency within the range of established AChE inhibitors. researchgate.netnih.govresearchgate.net

Structure-activity relationships for AChE inhibition

Structure-activity relationship (SAR) studies aim to understand how modifications to the chemical structure of a molecule affect its biological activity. rroij.comwm.edudrugdesign.org For this compound analogues, the presence of the oxazaphenalene ABC-ring system appears to be important for AChE inhibitory activity. researchgate.netnih.govresearchgate.net Research on tricyclic analogues has explored modifications to the alkaloid structure, including the replacement of the oxocane (B8688111) ring with functionalized alkyl chains. scribd.com One particularly potent analogue was found to be a this compound analogue with a lactone ring, specifically 5,6-dimethoxy-7H-8-oxa-1-aza-phenalen-9-one. researchgate.net This highlights that specific structural features and modifications within the stephaoxocane framework and its simplified analogues can significantly influence their AChE inhibitory potency. scribd.comresearchgate.netnih.gov

Other Enzyme Targets (if applicable from extended search)

Based on the provided search results, the primary focus of enzyme inhibition studies related to this compound and its analogues has been on acetylcholinesterase. While some search results mention inhibition of other enzymes in the context of different natural products or therapeutic targets (e.g., butyrylcholinesterase, MAO-B, BACE-1, amylase, glucosidase, DNA topoisomerase I, glycolytic enzymes, phosphodiesterase), there is no specific information in the search results directly linking this compound or its analogues to the inhibition of these other enzymes. nih.govresearchgate.netd-nb.infomdpi.com

Molecular Interactions and Mechanistic Insights (excluding physiological effects)

Studies on the molecular interactions and mechanistic insights of this compound and its analogues, particularly concerning AChE inhibition, are often explored through methods like molecular docking and simulations. researchgate.netresearchgate.netresearchgate.netnih.gov These computational approaches can provide insights into how the compounds bind to the active site of the enzyme and the key interactions involved. researchgate.netnih.gov For AChE inhibitors, binding can occur at the catalytic site and/or the peripheral anionic site (PAS) of the enzyme. mdpi.com While the search results confirm that tricyclic analogues of this compound have been evaluated as AChE inhibitors and that molecular modeling studies have been conducted in the broader field of AChE inhibitors to explore structural requirements and binding modes, detailed information specifically on the molecular interactions of this compound or its analogues with AChE was not extensively provided. nih.govresearchgate.netresearchgate.netnih.gov The mechanism of action for AChE inhibitors generally involves preventing the hydrolysis of acetylcholine by binding to the enzyme. researchgate.netnih.gov

Binding modes with enzymatic targets

Studies have investigated the interaction of this compound analogues with enzymes, notably acetylcholinesterase (AChE). researchgate.netanid.clprobes-drugs.orgprobes-drugs.orgnih.gov Analogues of this compound carrying the oxazaphenalene ABC-ring system have been synthesized and evaluated for their AChE inhibitory activity. researchgate.net One such analogue, 5,6-dimethoxy-7H-8-oxa-1-aza-phenalen-9-one, demonstrated activity comparable to that of Narcissus extract enriched in galantamine, a known AChE inhibitor. researchgate.net

While specific detailed binding modes for this compound itself are not extensively described in the provided search results, research on its analogues and other compounds targeting similar enzymes like AChE provides insight into potential interaction mechanisms. For instance, studies on AChE inhibitors like galantamine indicate interactions involving hydrogen bonding and pi-stacking with residues in the enzyme's active site. nih.gov The design and evaluation of tricyclic analogues of this compound as AChE inhibitors suggest that the structural features of the stephaoxocane core and its modifications play a role in their binding affinity and inhibitory potency. researchgate.netprobes-drugs.orgnih.gov

Biochemical pathways influenced by this compound

The primary biochemical pathway indicated to be influenced by this compound, through the study of its analogues, is the cholinergic pathway, specifically via the inhibition of acetylcholinesterase. idecefyn.com.arresearchgate.netprobes-drugs.orgnih.gov Acetylcholinesterase is an enzyme responsible for the hydrolysis of acetylcholine, a neurotransmitter. nih.gov Inhibition of AChE leads to an increase in acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission. nih.gov

Research on this compound analogues as AChE inhibitors suggests their potential to modulate this crucial pathway. idecefyn.com.arresearchgate.net The observed inhibitory activity of these analogues highlights their ability to interact with the enzyme and impede its function in acetylcholine breakdown. researchgate.net

Pharmacological Potential Beyond Human Clinical Applications (e.g., as a research tool, in in vitro models)

This compound and its analogues hold potential in research settings, particularly as tools for studying enzyme mechanisms and developing new therapeutic agents. The synthesis and evaluation of simplified analogues, such as those targeting acetylcholinesterase, demonstrate their utility in structure-activity relationship studies. idecefyn.com.arresearchgate.net These studies help researchers understand which parts of the molecule are important for its activity and can guide the design of more potent or selective compounds. researchgate.net

The use of this compound analogues in in vitro models, such as enzyme inhibition assays, is evident from the studies evaluating their effect on acetylcholinesterase activity. researchgate.netanid.cl These in vitro models are crucial for initial screening and characterization of the biological activity of compounds before any potential in vivo studies. The synthesis of the carbon skeleton of this compound also serves as an approach for the preparation of analogues for biological activity studies. idecefyn.com.ar

Furthermore, the structural complexity and unique tetracyclic skeleton of this compound make it and its related compounds interesting targets for synthetic chemistry research, contributing to the development of new synthetic methodologies. idecefyn.com.arresearchgate.netconicet.gov.arscielo.brconicet.gov.aracademictree.org

Advanced Spectroscopic and Stereochemical Investigations

Elucidation of Absolute Configuration (e.g., modified Mosher's method)

The absolute configuration of Stephaoxocanidine was determined using the modified Mosher's method wikipedia.orgbidd.groupinvivochem.cnnih.gov. This technique is commonly employed to deduce the configuration of chiral carbinol centers by analyzing the 1H NMR chemical shift differences (Δδ) of diastereomeric α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) esters nih.gov. For this compound, this method was applied to establish the stereochemistry at the C-12 position. The systematic arrangement of positive and negative Δδ values obtained from the 1H NMR spectra of the (S)- and (R)-MTPA esters allowed for the assignment of the 12S configuration to this compound invivochem.cn.

2D NMR Spectroscopy for Structural Elucidation

Extensive 1D and 2D NMR experiments were crucial in establishing the planar structure and connectivity of this compound wikipedia.orgnih.govgoogleapis.comnih.govnih.gov. Techniques such as COSY, HMBC, HMQC, and J-resolved spectroscopy provided detailed information about proton-proton couplings and carbon-proton correlations googleapis.comnih.gov. These experiments allowed for the assignment of individual proton and carbon signals and the mapping of the molecular framework, confirming the proposed 12S-6,7-dimethoxy-12-hydroxystephaoxocane structure bidd.groupinvivochem.cn.

While specific comprehensive NMR data tables for this compound itself were not extensively detailed across all sources, the application of these 2D NMR techniques is consistently reported as fundamental to its structural characterization. Studies on related stephaoxocane analogs and synthetic intermediates often provide examples of the type of NMR data acquired, including characteristic shifts for methoxy (B1213986) groups and aromatic and olefinic protons nih.govgoogleapis.comnih.govwikipedia.orghmong.in.thnih.gov.

Mass Spectrometry in Structural Analysis

Mass spectrometry played a vital role in determining the molecular formula of this compound and providing insights into its fragmentation pattern googleapis.comnih.govwikipedia.orghmong.in.th. High-resolution mass spectrometry (HR-MS) was used to establish the molecular formula as C18H17NO4 invivochem.cn. This precise mass measurement was essential for confirming the elemental composition of the isolated compound. Additional mass spectral data, such as those obtained from Chemical Ionization (CI) MS, provided characteristic m/z values that supported the proposed structure wikipedia.org.

Infrared Spectroscopy in Functional Group Identification

Infrared (IR) spectroscopy was employed to identify the key functional groups present in this compound nih.govnih.govnih.govwikipedia.orghmong.in.th. IR spectra provide information about the vibrational modes of a molecule, allowing for the detection of characteristic bonds and functional groups. While specific IR absorption bands for this compound were not universally detailed across the search results, IR spectroscopy is a standard technique in the characterization of natural products like alkaloids nih.govnih.govnih.govwikipedia.orghmong.in.th. Analysis of the IR spectrum would typically reveal the presence of hydroxyl groups (O-H stretch), aromatic rings (C=C stretches), and potentially ether linkages (C-O stretch), consistent with the established 12S-6,7-dimethoxy-12-hydroxystephaoxocane structure bidd.groupinvivochem.cn. Studies on related compounds and synthetic routes to the stephaoxocane skeleton highlight the use of IR spectroscopy to confirm the presence of various functional groups during synthesis and isolation nih.govnih.govwikipedia.orghmong.in.th.

Table 1: Spectroscopic Data for this compound (Summary from Literature)

| Spectroscopic Method | Key Findings / Information Provided | References |

| Modified Mosher's Method | Elucidation of absolute configuration at C-12 as (S). | wikipedia.orgbidd.groupinvivochem.cnnih.gov |

| HR-MS | Molecular formula determined as C18H17NO4. | invivochem.cn |

| MS (CI) | Provided characteristic m/z values supporting the structure. | wikipedia.org |

| 1H NMR | Provided information on proton environments and coupling patterns. | nih.govgoogleapis.comnih.govwikipedia.org |

| 13C NMR | Provided information on carbon environments. | nih.govgoogleapis.comnih.govwikipedia.org |

| 2D NMR (COSY, HMBC, HMQC, J-resolved) | Established proton-proton couplings and carbon-proton correlations, confirming planar structure. | googleapis.comnih.gov |

| IR Spectroscopy | Used for identification of key functional groups. | nih.govnih.govwikipedia.orghmong.in.th |

Derivatives and Structural Modifications for Research Purposes

Design of Stephaoxocanidine Derivatives

The design of this compound derivatives has been guided by the goal of simplifying its complex structure for more efficient synthesis while retaining or enhancing its biological activity. This has led to the creation of analogs with modified core structures.

A significant area of investigation has been the modification of the isoquinoline (B145761) nucleus of this compound. One notable approach has been the synthesis of simplified tricyclic analogs that incorporate an oxazaphenalene ABC-ring system. nih.gov This modification effectively alters the foundational isoquinoline structure to explore the essential pharmacophoric elements required for biological activity.

An example of such a modification is the synthesis of 5,6-Dimethoxy-7H-8-oxa-1-aza-phenalen-9-one, a compound that retains a tricyclic core related to the original isoquinoline alkaloid but with a different arrangement. nih.govebi.ac.uk This line of research aims to identify the minimal structural requirements for the observed biochemical effects.

Information regarding the specific variations in the oxocane (B8688111) substructure of this compound derivatives is limited in the currently available scientific literature. While the synthesis of analogs has been reported, detailed studies focusing on the systematic modification of the eight-membered oxocane ring, such as altering its size, introducing substituents, or replacing it with other cyclic systems, have not been extensively documented. Further research is needed to elucidate the role of this specific structural component in the biochemical activity of this compound.

Impact of Structural Changes on Biochemical Activity (excluding clinical outcomes)

The structural modifications of the this compound scaffold have been primarily evaluated for their impact on acetylcholinesterase (AChE) inhibition. Acetylcholinesterase is a key enzyme in the cholinergic nervous system, and its inhibition is a therapeutic strategy for conditions such as Alzheimer's disease.

Research has shown that simplified, tricyclic analogs of this compound can act as inhibitors of acetylcholinesterase. nih.gov A notable finding is that the analog 5,6-Dimethoxy-7H-8-oxa-1-aza-phenalen-9-one demonstrated acetylcholinesterase inhibitory activity comparable to that of a Narcissus extract enriched in galantamine, a known and clinically used acetylcholinesterase inhibitor. nih.govebi.ac.uk This suggests that the modified isoquinoline-based scaffold retains the necessary structural features for interaction with the active site of the enzyme.

The following interactive table summarizes the reported biochemical activity of a key this compound analog.

| Compound Name | Target Enzyme | Reported Activity | Reference |

| 5,6-Dimethoxy-7H-8-oxa-1-aza-phenalen-9-one | Acetylcholinesterase | As active as a Narcissus extract enriched in galantamine | nih.govebi.ac.uk |

Development of Probes and Tags based on this compound Scaffold

The development of chemical probes and tags, such as fluorescent labels or biotinylated derivatives, is a crucial step in chemical biology to study the mechanism of action, identify molecular targets, and visualize the distribution of a compound in biological systems. However, based on the available scientific literature, there is currently no specific information on the development of such probes or tags based on the this compound scaffold. This area represents a potential avenue for future research to better understand the molecular pharmacology of this unique natural product.

Biosynthetic Considerations if a Natural Product Pathway is Studied

Hypothesized Biosynthetic Pathway for Stephaoxocanidine

Based on its classification as an isoquinoline (B145761) alkaloid, this compound is likely biosynthesized through a pathway involving tyrosine and dopamine, common precursors for this class of natural products bidd.group. However, a specific hypothesized step-by-step biosynthetic pathway leading precisely to the unique tetracyclic stephaoxocane skeleton of this compound has not been detailed within the scope of the literature reviewed. The formation of the characteristic oxocane (B8688111) ring system represents a key transformation in the biosynthesis of this alkaloid family, but the enzymatic machinery and specific intermediates involved in this process remain largely uncharacterized in the provided sources.

Enzymatic Steps in Stephania cepharantha (if elucidated)

Specific enzymatic steps directly involved in the biosynthesis of this compound within Stephania cepharantha have not been elucidated in the examined research. While Stephania cepharantha is known to produce a variety of alkaloids, including bisbenzylisoquinolines, hasubananes, and morphinanes, alongside stephaoxocanes nih.gov, the particular enzymes catalyzing the formation of the stephaoxocane framework, including the construction of the oxocane ring, are not described in the search results. Studies mentioning enzymes in the context of this compound primarily pertain to its biological activity as an acetylcholinesterase inhibitor or the use of enzymes in in vitro synthetic transformations, rather than its in vivo biosynthesis in the plant nih.govnih.govwikipedia.orgfishersci.ca.

Computational Chemistry and Modeling Studies

Molecular Docking Simulations for Enzyme-Ligand Interactions

Molecular docking simulations have been employed to explore the potential interactions of stephaoxocanidine analogues with enzymes, particularly acetylcholinesterase (AChE). In one study, molecular docking was used to compare the binding of a simplified analogue, 5,6-dimethoxy-7H-8-oxa-1-aza-phenalen-9-one, with galantamine in the context of AChE inhibition nih.gov. The results indicated that this analogue was unable to bind to the catalytic active site of AChE nih.gov. However, it was found to be capable of accepting a hydrogen bond from the amino acid residue Tyr130 nih.gov.

Conformational Analysis of this compound and Analogues

Conformational analysis has been a component of studies related to stephaoxocanes, the structural class to which this compound belongs. Model studies aimed at constructing the core structure of this compound and related compounds have involved conformational analysis semanticscholar.orggoogleapis.com. Techniques such as the analysis of coupling constants and Natural Bond Order (NBO) localization have been utilized in these studies to understand intramolecular interactions and their influence on molecular conformation semanticscholar.org. This type of analysis is crucial for understanding the three-dimensional structure of this compound and its analogues, which in turn can impact their biological activity and interactions.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies have been conducted on sets of compounds that include this compound analogues, particularly in the context of their activity as acetylcholinesterase inhibitors researchgate.netresearchgate.net. These studies aim to identify the essential structural and physicochemical features that are important for selective binding to AChE and inhibiting enzyme activity researchgate.net.

Various QSAR methodologies have been applied, including ligand-based and structure-based 3D QSAR, Hologram QSAR (HQSAR), Comparative Molecular Field Analysis (CoMFA), and Comparative Molecular Similarity Analysis (CoMSIA) researchgate.net. Pharmacophore models have also been developed to highlight important features for effective binding, such as hydrogen bond acceptors and donors, positive ionization, and hydrophobic characteristics researchgate.net.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Strategies

The synthesis of the stephaoxocane skeleton, including that found in stephaoxocanidine, presents significant challenges due to its complex fused-ring system. Current research has explored various approaches to construct this core structure. One strategy involves the synthesis of cyclodeca[ij]isoquinoline derivatives that embody the carbon framework of this compound. This has been achieved using a ring-closing metathesis approach to form a benzocyclodecane-type intermediate, followed by modifications of the Pomeranz-Fritsch protocol to install the heterocyclic ring. researchgate.net Another approach has focused on constructing the 2-oxo-4azaphenalene core, which is part of the this compound structure, through model studies. googleapis.comgoogleapis.com

Future synthetic efforts are likely to focus on developing more efficient, stereoselective, and scalable routes to this compound and its analogs. This could involve exploring novel cascade reactions, asymmetric synthesis techniques, or the application of photoredox or electrochemical methods to access the complex architecture with improved yields and reduced environmental impact. The development of new synthetic strategies is crucial for providing sufficient quantities of this compound and its derivatives for further biological evaluation and chemical biology applications.

Discovery of New Biological Targets (excluding human clinical applications)

While some research has investigated the interaction of this compound analogs with acetylcholinesterase, the full spectrum of biological targets for this compound in non-human systems remains largely unexplored. nih.govresearchgate.net Future research can leverage high-throughput screening methods and activity-based protein profiling to identify novel protein or enzymatic targets in various biological contexts, such as plant systems (given its origin from Stephania cepharantha), fungi, bacteria, or model organisms like Caenorhabditis elegans or Drosophila melanogaster. wikipedia.org Identifying these targets could reveal previously unknown biological pathways influenced by this compound and provide insights into its natural role in the producing organism or its potential effects on other organisms.

Exploration of Structure-Activity Relationships for Specific Biochemical Mechanisms

Understanding the relationship between the chemical structure of this compound and its biological activity is fundamental for rational design of analogs with modulated properties. researchgate.netazolifesciences.com While studies on simplified analogs have provided some initial insights, a comprehensive structure-activity relationship (SAR) analysis for specific biochemical mechanisms is needed. nih.govresearchgate.net This involves synthesizing a series of derivatives with targeted modifications to the stephaoxocane core and its substituents and evaluating their activity in specific biochemical assays. mdpi.com Techniques such as quantitative structure-activity relationship (QSAR) modeling can be employed to correlate structural descriptors with biological responses, providing predictive models for designing more potent or selective compounds for particular targets. nih.govresearchgate.net Detailed SAR studies can help delineate the key structural features responsible for binding to identified biological targets and influencing biochemical pathways.

Potential as a Chemical Biology Tool

This compound's unique structural scaffold and potential bioactivity make it a candidate for development as a chemical biology tool. sigmaaldrich.com Chemical biology tools are small molecules used to perturb biological systems and study the function of genes, proteins, and pathways in living organisms or in vitro systems. ebi.ac.uknih.govnih.govjanelia.org Future research could explore modifying this compound by incorporating tags (e.g., fluorescent probes, affinity tags) to enable tracking its distribution in biological systems, identifying its binding partners, or studying its cellular uptake and metabolism. nih.gov Such modified analogs could serve as valuable probes for investigating the biological processes in which this compound is involved, without necessarily pursuing therapeutic applications. The development of this compound-based chemical biology tools could provide new avenues for exploring complex biological questions.

Q & A

Basic Question: What are the primary structural characteristics of Stephaoxocanidine and its derivatives, and how do these features influence experimental design?

Answer:

this compound belongs to a class of tetrahydrooxazaphenalene alkaloids with a complex polycyclic framework featuring oxygen and nitrogen heteroatoms. Structural variations (e.g., substituents like methoxy, hydroxyl, or methyl groups at R1/R2 positions) significantly impact reactivity and biological activity . For experimental design:

- Characterization : Use NMR (¹H/¹³C), X-ray crystallography, and mass spectrometry to confirm stereochemistry and substituent effects.

- Synthetic Replication : Prioritize retrosynthetic analysis to identify stable intermediates (e.g., excentricine derivatives) for scalable synthesis .

- Hypothesis Testing : Compare bioactivity profiles of analogs (e.g., this compound vs. 2-N-Methyl-excentricine) to correlate structure-function relationships .

Advanced Question: How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

Answer:

Contradictions often arise from methodological variability. To address this:

- Meta-Analysis : Systematically compare experimental conditions (e.g., solvent systems, assay protocols) across studies using frameworks like PRISMA .

- Error Analysis : Quantify uncertainties in bioassays (e.g., IC50 variability) by replicating experiments under controlled parameters .

- Data Normalization : Standardize activity metrics (e.g., relative potency against a common reference compound) to enable cross-study comparisons .

Basic Question: What literature review strategies are critical for contextualizing this compound research within existing alkaloid studies?

Answer:

- Database Searches : Use SciFinder, Reaxys, and PubMed with keywords like "tetrahydrooxazaphenalene" and "this compound derivatives." Filter results by synthesis routes or bioactivity .

- Citation Tracking : Follow seminal papers (e.g., synthetic studies from 2000 ) to identify recent advancements.

- Gaps Identification : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to pinpoint understudied areas (e.g., mechanism of action in specific cell lines) .

Advanced Question: How should researchers formulate hypotheses for this compound’s mechanism of action given limited in vivo data?

Answer:

- Comparative Modeling : Use molecular docking to predict interactions with biological targets (e.g., enzymes implicated in alkaloid bioactivity) and validate via in vitro assays .

- Analog Inference : Leverage data from structurally related compounds (e.g., excentricine) to propose testable mechanisms, accounting for substituent-driven differences .

- Iterative Testing : Design dose-response experiments to refine hypotheses, ensuring statistical power (e.g., ANOVA with post-hoc tests) .

Basic Question: What methodological safeguards ensure reproducibility in this compound synthesis?

Answer:

- Protocol Detailing : Document reaction conditions (e.g., temperature, catalyst loading) exhaustively, adhering to Beilstein Journal guidelines for experimental transparency .

- Purity Validation : Report HPLC purity (>95%) and spectroscopic validation for all intermediates and final products .

- Supplementary Data : Provide crystallographic data (CIF files) and spectral copies in supporting information .

Advanced Question: How can researchers optimize data interpretation for this compound’s pharmacokinetic properties?

Answer:

- Compartmental Modeling : Apply pharmacokinetic models (e.g., non-linear mixed-effects) to analyze absorption/distribution curves, adjusting for metabolic stability .

- Cross-Species Extrapolation : Use allometric scaling from rodent data to predict human clearance, validated via in vitro hepatocyte assays .

- Uncertainty Quantification : Report confidence intervals for half-life and bioavailability metrics to guide clinical translation .

Basic Question: What ethical considerations apply to preclinical studies involving this compound?

Answer:

- Animal Welfare : Adhere to ARRIVE guidelines for humane endpoints and sample size justification .

- Data Integrity : Avoid selective reporting of negative results; disclose all toxicity findings (e.g., hepatic/renal biomarkers) .

- Collaboration Ethics : Acknowledge contributions from statisticians or analytical chemists in publications .

Advanced Question: How can interdisciplinary approaches resolve challenges in this compound’s target identification?

Answer:

- Chemoproteomics : Use activity-based protein profiling (ABPP) to isolate binding partners in complex biological matrices .

- CRISPR Screening : Perform genome-wide knockout studies to identify synthetic lethal targets .

- Data Integration : Combine transcriptomic and metabolomic datasets via systems biology tools (e.g., Cytoscape) to map signaling pathways .

Basic Question: What statistical frameworks are appropriate for analyzing dose-response relationships in this compound bioassays?

Answer:

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .

- Outlier Handling : Apply Grubbs’ test to exclude anomalous data points while preserving biological variability .

- Power Analysis : Predefine sample sizes (n ≥ 3) to achieve 80% power at α = 0.05 .

Advanced Question: What future research directions could address gaps in this compound’s therapeutic potential?

Answer:

- Polypharmacology Studies : Investigate off-target effects via high-content screening to balance efficacy and toxicity .

- Formulation Science : Develop nanoparticle delivery systems to enhance solubility and bioavailability .

- Collaborative Consortia : Partner with academic/industry groups to share synthetic protocols and bioactivity data, accelerating translational pipelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.